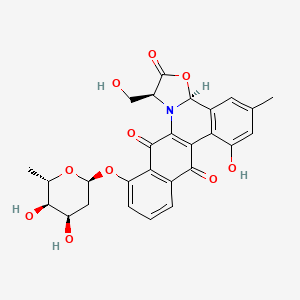
Jadomycin S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jadomycin S is a natural product found in Streptomyces venezuelae with data available.
Applications De Recherche Scientifique
Antibacterial Activity
Mechanism of Action
Jadomycin S exhibits remarkable antibacterial properties, particularly against gram-positive bacteria. It is effective against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other pathogens like Enterococcus faecalis and Bacillus subtilis . The compound's mechanism involves disrupting bacterial cell wall synthesis and interacting with bacterial DNA, leading to cell death.
Comparative Efficacy
In studies comparing this compound to other antibiotics, it has shown superior activity against specific strains. For instance, while erythromycin performed comparably against many cultures, this compound demonstrated enhanced efficacy against MRSA . The minimum inhibitory concentrations (MICs) of this compound were found to be significantly lower than those of some conventional antibiotics, indicating its potential as a novel therapeutic agent in treating resistant infections.
| Bacterial Strain | This compound MIC (μg/mL) | Erythromycin MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.5 | 1.0 |
| Enterococcus faecalis | 1.0 | 2.0 |
| Bacillus subtilis | 0.25 | 0.5 |
Anticancer Activity
Cytotoxic Effects
this compound has been extensively studied for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT116) through mechanisms involving DNA cleavage and reactive oxygen species generation . The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.
Structure-Activity Relationship
The biological activity of this compound is influenced by its structural components, particularly the side chains derived from amino acids incorporated during biosynthesis. Modifications to these side chains can enhance or diminish its anticancer properties . For example, studies have shown that changing hydroxyl groups to amino groups in derivatives of this compound can significantly alter their interaction with cancer cell targets, suggesting avenues for drug design and optimization.
| Cancer Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.5 | 2.3 |
| HCT116 (Colon Cancer) | 5.4 | 2.1 |
| Human Microvascular Cells | 10.2 | - |
Therapeutic Potential
Multi-Drug Resistance
One of the most promising aspects of this compound is its efficacy against multi-drug resistant cancer cells. Studies have indicated that it retains cytotoxicity in resistant breast cancer cell lines by bypassing common efflux mechanisms employed by these cells . This characteristic positions this compound as a candidate for further development in chemotherapy regimens targeting resistant tumors.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound in clinical settings. Future studies are expected to focus on:
- Mechanistic investigations into how this compound interacts with cellular targets.
- Development of novel derivatives with improved efficacy and reduced toxicity.
- Clinical trials assessing the safety and effectiveness of this compound in treating various cancers.
Propriétés
Formule moléculaire |
C27H25NO10 |
|---|---|
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
(3S,6S)-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-3-(hydroxymethyl)-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione |
InChI |
InChI=1S/C27H25NO10/c1-10-6-13-19(15(30)7-10)21-22(28-14(9-29)27(35)38-26(13)28)25(34)20-12(24(21)33)4-3-5-17(20)37-18-8-16(31)23(32)11(2)36-18/h3-7,11,14,16,18,23,26,29-32H,8-9H2,1-2H3/t11-,14-,16+,18-,23-,26-/m0/s1 |
Clé InChI |
YJZPHITXTBWGEN-KMYSFCLLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)[C@H]6N4[C@H](C(=O)O6)CO)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)C6N4C(C(=O)O6)CO)O)O |
Synonymes |
jadomycin S |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















